(4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrimidine ring substituted with a cyclopropyl group and a pyrrolidine ring substituted with an ethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2,4-dichloropyrimidine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine under basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately, often starting from 1,4-dibromobutane and reacting it with ethylamine to form 3-ethylpyrrolidine.
Coupling Reaction: The final step involves coupling the pyrimidine and pyrrolidine intermediates. This can be achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially reducing it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring where halogen substituents can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine and pyrrolidine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
Medicinally, this compound holds potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could range from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylpyrimidin-5-yl)-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-piperidin-4-ylpyrrolidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of (4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone lies in its combination of a cyclopropyl-substituted pyrimidine ring and an ethyl-substituted morpholine-pyrrolidine moiety. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-2-13-10-22(11-16(13)21-5-7-24-8-6-21)18(23)15-9-19-12-20-17(15)14-3-4-14/h9,12-14,16H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPWSWNFQXZFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1N2CCOCC2)C(=O)C3=CN=CN=C3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.